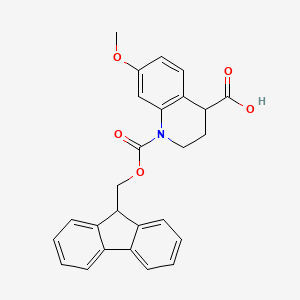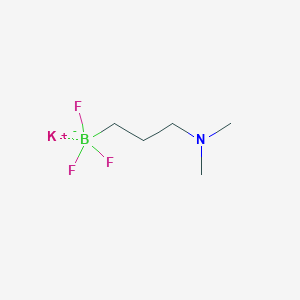
Potassium (3-(dimethylamino)propyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (3-(dimethylamino)propyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF₃]⁻. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions . These compounds are often used as reagents in organic synthesis due to their ability to form stable crystalline solids that are resistant to air and moisture .
Vorbereitungsmethoden
The synthesis of potassium (3-(dimethylamino)propyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. This reaction results in the formation of trifluoroborate salts, which are stable and easy to handle . The general synthetic route can be summarized as follows:
Reaction of Boronic Acid with Potassium Bifluoride: The boronic acid reacts with potassium bifluoride to form the trifluoroborate salt.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain the final compound.
Analyse Chemischer Reaktionen
Potassium (3-(dimethylamino)propyl)trifluoroborate undergoes various types of chemical reactions, including:
Reduction: It can also undergo reduction reactions to yield various reduced forms.
Substitution: Substitution reactions are common, where the trifluoroborate group is replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Potassium (3-(dimethylamino)propyl)trifluoroborate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of potassium (3-(dimethylamino)propyl)trifluoroborate involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can be hydrolyzed under basic conditions to form the reactive boronate form, which then participates in the reaction . This compound is particularly effective in transition metal-catalyzed cross-coupling reactions, where it serves as a stable reservoir for its more reactive counterparts .
Vergleich Mit ähnlichen Verbindungen
Potassium (3-(dimethylamino)propyl)trifluoroborate is unique compared to other similar compounds due to its stability and ease of handling. Similar compounds include:
Boronic Acids: These are less stable and more difficult to purify compared to trifluoroborates.
Boronate Esters: These lack atom economy and are less versatile in certain reactions.
Organoboranes: These are air-sensitive and have limited functional group compatibility.
Overall, this compound offers several advantages over these similar compounds, making it a valuable reagent in various chemical applications .
Eigenschaften
Molekularformel |
C5H12BF3KN |
|---|---|
Molekulargewicht |
193.06 g/mol |
IUPAC-Name |
potassium;3-(dimethylamino)propyl-trifluoroboranuide |
InChI |
InChI=1S/C5H12BF3N.K/c1-10(2)5-3-4-6(7,8)9;/h3-5H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
JJUUBGOVVFAUQA-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CCCN(C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride](/img/structure/B13497566.png)
![5-[[2-Amino-1-(2-phenylethyl)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497570.png)
![{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B13497574.png)
![N-(4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13497576.png)
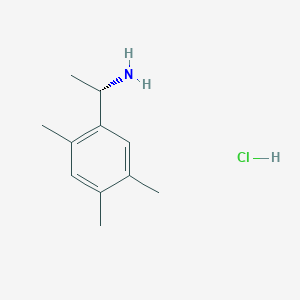

![tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate](/img/structure/B13497589.png)

![Tert-butyl N-[4-(piperazin-1-YL)cyclohexyl]carbamate dihydrochloride](/img/structure/B13497596.png)
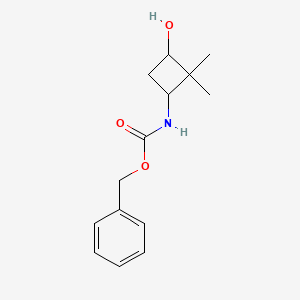
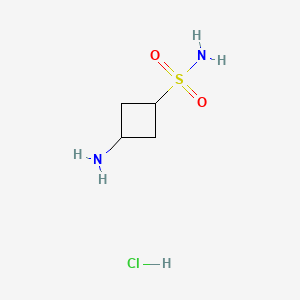
![Benzyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13497629.png)
![2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13497635.png)
